molecular formula C16H23NO4 B11776717 Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate

Cat. No.: B11776717
M. Wt: 293.36 g/mol
InChI Key: OFICYOJGMQHJMK-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is a synthetic organic compound featuring a morpholino ring linked to a 2,6-dimethylphenoxy group via a methylene bridge, with an ester functional group at the acetamide position. This structure combines aromatic, heterocyclic, and ester moieties, which are common in pharmaceuticals, agrochemicals, and intermediates for bioactive heterocycles (e.g., oxadiazoles, triazoles) .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl 2-[2-[(2,6-dimethylphenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C16H23NO4/c1-12-5-4-6-13(2)16(12)21-11-14-9-17(7-8-20-14)10-15(18)19-3/h4-6,14H,7-11H2,1-3H3

InChI Key

OFICYOJGMQHJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2CN(CCO2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate typically involves the reaction of 2,6-dimethylphenol with formaldehyde and morpholine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 95% . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2,6-Dimethylphenoxy vs. 2,4-Dimethylphenoxy Derivatives: The 2,6-dimethylphenoxy group in the target compound reduces acidity due to electron-donating methyl groups, requiring harsh synthesis conditions (e.g., reflux with strong bases) compared to less substituted analogs . In contrast, 2,4-dimethylphenoxy derivatives (e.g., compounds in ) exhibit lower steric hindrance, enabling easier functionalization of adjacent groups.
  • Metabolic Stability: Metabolites of 2,5-dimethylphenoxy analogs (e.g., MCBX in ) undergo hydroxylation at the 4-position, suggesting that 2,6-dimethyl substitution in the target compound may hinder such metabolic pathways, enhancing stability .

Core Structural Variations

  • Morpholino vs. For example, oxadiazole-thiol derivatives (e.g., compound 4 in ) exhibit acidic thiol protons, enabling nucleophilic substitutions, whereas the morpholino ring may prioritize metabolic oxidation or hydrolysis .
  • Amide vs. Ester Functional Groups :
    Amide-containing analogs (e.g., N’-(4-hydroxybenzylidene) derivatives in ) generally exhibit higher thermal stability (melting points 142–180°C) compared to esters. The target compound’s ester group may confer faster metabolic clearance but easier synthetic modification .

Data Tables: Key Properties of Structural Analogs

Table 1: Comparative Physicochemical Properties

Compound Class Substituent Position Core Structure Functional Group Melting Point (°C) Yield (%)
Target Compound 2,6-dimethylphenoxy Morpholino Ester Data not available Data not available
N’-(4-Hydroxybenzylidene) analog 2,4-dimethylphenoxy Oxadiazole Amide 166–168 81
N’-(2-Nitrobenzylidene) analog 2,4-dimethylphenoxy Oxadiazole Amide 146–148 79
Ethyl 2-(2,4-dimethylphenoxy) acetate 2,4-dimethylphenoxy Acetate Ester Not reported Not reported

Table 2: Metabolic and Stability Insights

Compound Metabolic Pathway Stability Factor
Target Compound Potential hindered hydroxylation High (2,6-substitution)
MCBX (2,5-dimethylphenoxy) 4-Hydroxylation Moderate
Oxadiazole-thiol analogs Nucleophilic substitution (thiol) Low (acidic proton reactivity)

Biological Activity

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H23_{23}N1_{1}O3_{3}. The compound features a morpholine ring, which is known for its ability to modulate various biological pathways. The presence of a dimethylphenoxy group enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Epigenetic Modulation : Compounds with similar structures have been shown to inhibit bromodomain-containing proteins (BRD4), which play a crucial role in regulating gene expression through epigenetic mechanisms. Inhibition of BRD4 can lead to decreased proliferation of cancer cells and modulation of inflammatory responses .
  • Antimicrobial Activity : Morpholine derivatives have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This suggests that this compound may exhibit similar activities .

Biological Activity Data Table

Biological Activity Effect Reference
BRD4 Inhibition Decreased cancer cell proliferation
Antimicrobial Activity Inhibition of bacterial growth
Cytotoxicity in Cancer Cells Induces apoptosis in specific cancer types

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study on BRD4 inhibitors demonstrated that compounds structurally related to this compound significantly reduced the viability of melanoma cells in vitro. The mechanism involved the downregulation of MYC target genes, which are critical for tumor growth .
  • Antimicrobial Efficacy : Research on morpholine derivatives revealed that they possess significant antimicrobial activity against various pathogens. For instance, a compound similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent .
  • Inflammation Modulation : In vivo studies have shown that morpholine-based compounds can reduce inflammatory markers in models of acute lung injury. This suggests that this compound may have therapeutic applications in treating inflammatory diseases .

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